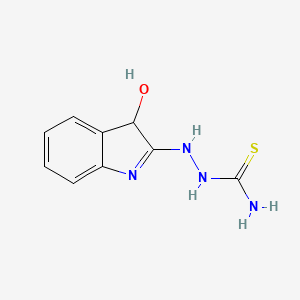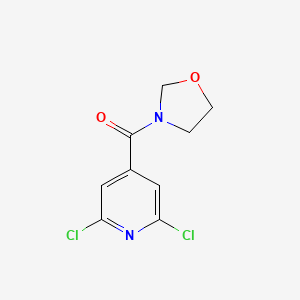
1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol is a chemical compound that features a triazole ring, a phenyl group, and a chlorinated propanol moiety
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Chlorination and Propanol Addition: The final step involves the chlorination of the propanol moiety and its subsequent attachment to the triazole ring through a thiol linkage.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as:
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Known for its antifungal properties.
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Used in the synthesis of pharmaceuticals.
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Exhibits antibacterial activity.
The uniqueness of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
134399-14-7 |
|---|---|
Molekularformel |
C11H12ClN3OS |
Molekulargewicht |
269.75 g/mol |
IUPAC-Name |
1-chloro-1-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C11H12ClN3OS/c1-7(16)9(12)17-11-13-10(14-15-11)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14,15) |
InChI-Schlüssel |
WFYBHEOTAQYWJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(SC1=NNC(=N1)C2=CC=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)


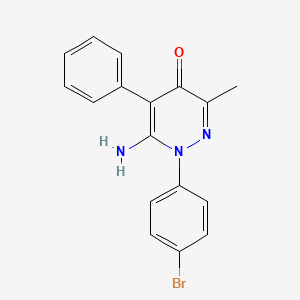
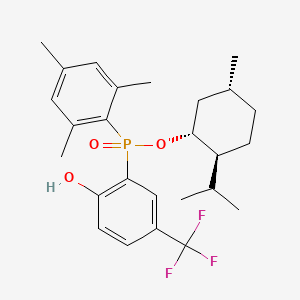
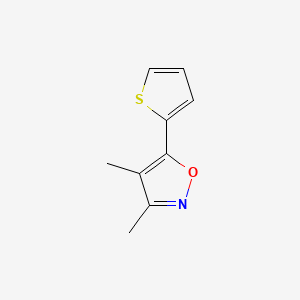
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)


![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)
